Technetium Tc 99m oxidronate

Description

Significance of Technetium-99m Radiopharmaceuticals in Scientific Inquiry

The prominence of Technetium-99m in research is due to its near-ideal nuclear properties for imaging. mdpi.com It possesses a short half-life of approximately 6 hours, which is adequate for research protocols while minimizing radiation exposure. openmedscience.com Furthermore, it emits gamma rays at 140 keV, an energy level that is readily detected by gamma cameras, facilitating high-quality imaging. mdpi.comopenmedscience.com The versatile chemistry of technetium allows it to be combined with a wide array of molecules, creating specific radiopharmaceuticals that can target different tissues and biological processes. mdpi.comdrugbank.com This adaptability has made Tc-99m a cornerstone in nuclear medicine and biomedical research, enabling non-invasive visualization of organ function, blood flow, and metabolic activity. openmedscience.com It is estimated that approximately 25 million diagnostic investigations are performed annually using this single isotope. iaea.org

Role of Technetium-99m Oxidronate in Bone Metabolism Research

Technetium Tc 99m oxidronate, also known as Tc-99m methylene (B1212753) diphosphonate (MDP), is a radiopharmaceutical specifically designed for skeletal imaging. drugbank.commedtigo.com It is a complex of Tc-99m and oxidronate, a diphosphonate compound. openmedscience.com Diphosphonates have a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. openmedscience.com This property allows this compound to serve as a tracer for bone metabolism.

In research settings, this compound is invaluable for studying conditions that involve altered bone turnover. When introduced into a biological system, the Tc-99m oxidronate complex is preferentially taken up in areas of active bone formation and remodeling. openmedscience.com This localization is driven by increased blood flow and osteoblastic activity, which are hallmarks of bone growth, repair, and various pathologies. openmedscience.comnps.org.au Consequently, researchers can visualize and quantify changes in bone metabolism associated with fractures, infections (osteomyelitis), inflammatory conditions like arthritis, and the response of bone to therapeutic interventions. openmedscience.commedtigo.com The ability to monitor these dynamic processes provides crucial insights into the underlying mechanisms of bone diseases and the efficacy of potential treatments. medtigo.com

Interactive Data Table: Physicochemical Properties of Technetium-99m

| Property | Value |

| Half-life | ~6 hours |

| Gamma Ray Energy | 140 keV |

| Decay Mode | Isomeric Transition |

Detailed Research Findings

Research studies have elucidated the mechanism by which this compound localizes to bone. The primary mechanism is believed to be chemisorption onto the surface of hydroxyapatite crystals. drugbank.comnih.gov This process involves the formation of chemical bonds between the diphosphonate component of the molecule and the calcium in the bone mineral. nih.govpharmacompass.com The rate and extent of this uptake are influenced by both blood flow to the bone and the rate of new bone formation. drugbank.com

Biodistribution studies in animal models have shown that after intravenous administration, this compound is rapidly cleared from the blood and accumulates in the skeleton. drugbank.com A significant portion of the injected dose localizes to the bones within the first hour. drugbank.com The primary route of excretion for the portion not taken up by the skeleton is through the kidneys into the urine. nps.org.au

Interactive Data Table: Biodistribution of this compound (Typical Research Findings)

| Time Post-Injection | % Injected Dose in Skeleton | % Injected Dose in Blood |

| 5 minutes | Varies | ~40% |

| 1 hour | ~45-50% | Decreasing |

| 3 hours | Plateauing | <4% |

| 24 hours | ~36.6% (whole body retention) | ~2.3% |

Note: These values are approximate and can vary based on the specific research model and conditions.

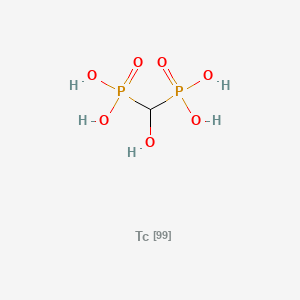

Structure

2D Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

The exact mechanism for bone uptake of technetium Tc-99m oxidronate is unknown. The most accepted mechanism is the localization of 99m-Tc on the surface of hydroxyapatite crystals of bone by chemisorption. Chemisorption is explained as a type of adsorption that involves a chemical reaction between the surface and the adsorbate in which new strong interactions form electronic bonds at the adsorbent surface. The presented chemisorption are regulated by the blood flow and blood concentration because it restrains the delivery of the agent in the uptake sites. |

|---|---|

Numéro CAS |

72945-61-0 |

Formule moléculaire |

CH6O7P2Tc |

Poids moléculaire |

290.91 g/mol |

Nom IUPAC |

[hydroxy(phosphono)methyl]phosphonic acid;technetium-99 |

InChI |

InChI=1S/CH6O7P2.Tc/c2-1(9(3,4)5)10(6,7)8;/h1-2H,(H2,3,4,5)(H2,6,7,8);/i;1+1 |

Clé InChI |

SIJNDWFHVBDXDY-IEOVAKBOSA-N |

SMILES |

C(O)(P(=O)(O)O)P(=O)(O)O.[Tc] |

SMILES isomérique |

C(O)(P(=O)(O)O)P(=O)(O)O.[99Tc] |

SMILES canonique |

C(O)(P(=O)(O)O)P(=O)(O)O.[Tc] |

Point d'ébullition |

100ºC (reconstituted) |

melting_point |

0ºC (reconstituted) |

Autres numéros CAS |

72945-61-0 |

Solubilité |

Soluble |

Synonymes |

99mTc-HDP 99mTc-hydroxyethylene-diphosphonate technetium 99m hydroxyethylene-diphosphonate |

Origine du produit |

United States |

Radiochemistry and Complexation Studies of Technetium 99m Oxidronate

Synthesis and Preparation Methodologies for Research Applications

The synthesis of Technetium-99m (Tc-99m) oxidronate for research applications is centered around the complexation of the metastable isotope technetium-99m with oxidronate, a diphosphonate compound. This process is typically achieved through the use of commercially available kits, which contain the necessary non-radioactive components in a lyophilized state.

Reconstitution Processes and Component Roles in Complex Formation

The preparation of Tc-99m oxidronate involves the reconstitution of a sterile, pyrogen-free kit with a solution of sodium pertechnetate (B1241340) (Na[⁹⁹ᵐTc]O₄) obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator. The key components within these kits and their roles are crucial for the successful formation of the desired radiopharmaceutical.

Oxidronate (as sodium oxidronate): This acts as the ligand, which is a molecule that binds to the central metal atom, in this case, technetium-99m. The phosphonate (B1237965) groups of oxidronate are responsible for chelating the technetium.

Stannous Chloride (SnCl₂): This is a reducing agent. The technetium eluted from the generator is in the +7 oxidation state as pertechnetate ([⁹⁹ᵐTc]O₄⁻). For complexation with oxidronate to occur, the technetium must be reduced to a lower oxidation state, typically +4. Stannous chloride provides the necessary electrons for this reduction.

Gentisic Acid: This compound can be included as a stabilizer. It helps to prevent the reoxidation of the reduced technetium-99m and the stannous ions, thereby improving the stability of the final complex.

Sodium Chloride: This is often included to adjust the tonicity of the solution, making it suitable for potential in vivo studies.

The reconstitution process involves adding a specific volume and activity of the sodium pertechnetate solution to the vial containing the lyophilized components. The mixture is then agitated to ensure complete dissolution and reaction. Following a designated incubation period at room temperature, the complexation reaction is complete, and the Tc-99m oxidronate is formed.

Influence of Preparation Parameters on Complex Stability for Research Use

The stability of the Tc-99m oxidronate complex is paramount for reliable research applications. Several parameters during its preparation can influence the integrity and radiochemical purity of the final product.

pH of the reaction mixture: The pH plays a critical role in both the reduction of technetium and the complexation with oxidronate. Deviations from the optimal pH range can lead to the formation of undesired radiochemical impurities, such as free pertechnetate and reduced/hydrolyzed technetium.

Amount of Stannous Ion: An insufficient amount of stannous chloride will result in incomplete reduction of the pertechnetate, leading to higher levels of this impurity. Conversely, an excessive amount can lead to the formation of colloidal tin species, which can also interfere with the desired biodistribution in research studies.

Incubation Time and Temperature: The complexation reaction is generally rapid and occurs at room temperature. However, following the recommended incubation time is essential to ensure the reaction goes to completion. Extreme temperatures could potentially affect the stability of the components and the final complex.

Presence of Oxidizing Agents: The presence of oxygen or other oxidizing agents in the reaction vial can lead to the reoxidation of the reduced technetium-99m back to pertechnetate, thus decreasing the radiochemical purity. This is why the kits are typically sealed under an inert atmosphere, such as nitrogen.

Characterization of Technetium-99m Oxidronate Complex Structure

The precise molecular structure of the Tc-99m oxidronate complex has been a subject of considerable research and discussion. While its exact nature remains elusive, significant progress has been made in understanding its coordination chemistry.

Coordination Chemistry of Technetium with Oxidronate Ligands

Technetium, in its reduced state, coordinates with the phosphonate groups of the oxidronate ligand. It is generally accepted that the technetium atom acts as a central metal ion, and multiple oxidronate molecules bind to it. The coordination is believed to involve the formation of a chelate ring, where the phosphonate groups of a single oxidronate molecule bind to the technetium atom.

Research suggests that the final complex is likely a mixture of oligomeric or polymeric species. The ratio of technetium to oxidronate in these complexes can vary, contributing to the difficulty in isolating and characterizing a single, definitive structure. The presence of the hydroxyl group on the oxidronate molecule may also play a role in the coordination, although the primary binding is through the phosphonate moieties.

Exploration of the "Unknown Structure" of the Complex

The term "unknown structure" in the context of Tc-99m oxidronate refers to the challenge in definitively determining the exact stoichiometry, geometry, and polymeric nature of the complex. This difficulty arises from several factors:

Tracer-level concentrations: The amount of technetium-99m used is extremely small, making it difficult to apply conventional analytical techniques like X-ray crystallography or NMR spectroscopy for structural elucidation.

Mixture of species: The preparation often results in a mixture of different oligomeric or polymeric forms, rather than a single, well-defined molecule. This heterogeneity makes it challenging to isolate and characterize a representative structure.

Kinetic lability: The complex may exist in equilibrium with its components, and its structure could be influenced by various factors in the solution.

Despite these challenges, various research methods, including chromatography, electrophoresis, and biodistribution studies in animal models, have provided valuable insights into the nature of the complex and its behavior in biological systems.

Radiochemical Purity Assessment in Research Settings

Ensuring the radiochemical purity of Tc-99m oxidronate is crucial for the validity of research data. Radiochemical impurities can alter the biodistribution and compromise the interpretation of experimental results. The primary radiochemical impurities of concern are free pertechnetate ([⁹⁹ᵐTc]O₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).

Chromatographic methods are the standard for assessing radiochemical purity. A common approach involves the use of two different chromatography systems to separate the three main components:

Tc-99m oxidronate complex: This is the desired radiopharmaceutical.

Free pertechnetate ([⁹⁹ᵐTc]O₄⁻): This impurity arises from incomplete reduction of the initial pertechnetate or reoxidation of the reduced technetium.

Reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂): This impurity can form if there is insufficient ligand to complex all the reduced technetium.

A typical quality control procedure might involve the following:

| Chromatography System | Mobile Phase | Stationary Phase | Component at Origin (Rf = 0) | Component at Solvent Front (Rf = 1) |

| System 1 | Saline | Paper or ITLC-SG | Tc-99m oxidronate and ⁹⁹ᵐTcO₂ | Free pertechnetate |

| System 2 | Acetone | Paper or ITLC-SG | Tc-99m oxidronate and ⁹⁹ᵐTcO₂ | Free pertechnetate |

By running these two systems, the percentage of each component can be determined, and the radiochemical purity can be calculated. For research purposes, a high radiochemical purity, typically exceeding 90-95%, is desirable to ensure that the observed biological behavior is attributable to the Tc-99m oxidronate complex itself.

Chromatographic Methodologies for Purity Evaluation

The determination of radiochemical purity (RCP) is a mandatory quality control step to ensure that the vast majority of the radioactivity in the preparation is in the desired chemical form of 99mTc-oxidronate. nih.gov The primary impurities of concern are free 99mTc-pertechnetate (99mTcO₄⁻) and hydrolyzed-reduced technetium (99mTcO₂), which is a colloidal impurity. unm.eduymaws.com Chromatographic techniques are the standard for separating and quantifying these species. europeanpharmaceuticalreview.com

Instant thin-layer chromatography (ITLC) is the most common method employed in clinical settings due to its rapidity and simplicity. snmjournals.org A typical procedure involves a dual-strip system to differentiate the three main radioactive species present.

System 1 (Non-polar mobile phase): A strip of a stationary phase like ITLC silica (B1680970) gel (ITLC-SG) is developed using a solvent such as acetone. In this system, the highly soluble pertechnetate ion is mobile and travels with the solvent front (Rf ≈ 1.0). The 99mTc-oxidronate complex and any insoluble 99mTcO₂ colloid are polar and remain at the origin (Rf ≈ 0.0). ymaws.comcuriumpharma.com This allows for the quantification of the free 99mTc-pertechnetate impurity.

System 2 (Polar mobile phase): A second ITLC-SG strip is developed using an aqueous solvent like water or saline. In this polar system, the insoluble 99mTcO₂ colloid remains at the origin (Rf ≈ 0.0). Both the 99mTc-oxidronate complex and free 99mTc-pertechnetate are soluble and migrate with the solvent front (Rf ≈ 0.85-1.0). curiumpharma.comsnmjournals.org This allows for the quantification of the hydrolyzed-reduced technetium impurity.

The radioactivity distribution on the developed strips is measured using a dose calibrator or radiochromatogram scanner, often by physically cutting the strips into sections (the "cut and count" method) and measuring each part. nih.gov The RCP is then calculated by subtracting the percentage of impurities from 100%. Regulatory guidelines typically require an RCP of ≥90% for clinical use.

| Species | Stationary Phase | Mobile Phase (Solvent) | Typical Rf Value | Purpose |

|---|---|---|---|---|

| 99mTc-Oxidronate (Complex) | ITLC-SG | Acetone | 0.0 - 0.1 | Quantification of Free 99mTc-Pertechnetate |

| Free 99mTc-Pertechnetate | ITLC-SG | Acetone | 0.9 - 1.0 | |

| Hydrolyzed-Reduced 99mTc | ITLC-SG | Acetone | 0.0 - 0.1 | Quantification of Hydrolyzed-Reduced 99mTc |

| 99mTc-Oxidronate (Complex) | ITLC-SG / Whatman Paper | Water / Saline | 0.85 - 1.0 | |

| Hydrolyzed-Reduced 99mTc | ITLC-SG / Whatman Paper | Water / Saline | 0.0 - 0.1 |

Advancements in Quality Control Techniques for Research Batches

While standard ITLC methods are reliable, the demands of a busy radiopharmacy have driven research into more efficient quality control techniques. snmjournals.org Key advancements focus on reducing the time required for analysis without compromising accuracy.

Miniaturized Chromatography: Research has demonstrated that miniaturized chromatographic methods can serve as a fast and reliable alternative for the quality control of 99mTc-oxidronate. nih.gov One study successfully validated a method that reduced the chromatographic strip development length from a standard 18 cm to 9 cm. nih.gov Another investigation showed that the time for RCP testing of 99mTc-oxidronate (referred to as 99mTc-HMDP) could be reduced from 50 minutes using a standard method to just 5 minutes with a miniaturized approach, with a recommended cutoff for acceptable RCP of 95%. snmjournals.org

Alternative Chromatographic Media: The discontinuation of certain standard materials, such as ITLC-SG strips, has necessitated the evaluation of alternatives. A study successfully evaluated Whatman 31ET (W-31) chromatography paper as a substitute for ITLC-SG in a miniaturized system for 99mTc-oxidronate. The results showed excellent separation of the radiochemical species and a strong statistical correlation (R = 0.99) between the RCP values obtained with the new W-31 paper and the standard ITLC-SG method, confirming its suitability as a replacement. snmjournals.org

These advancements provide significant practical benefits, allowing for faster batch release and improved workflow efficiency in the production of research and clinical doses of 99mTc-oxidronate.

| Parameter | Standard Method | Advanced/Miniaturized Method | Reference |

|---|---|---|---|

| Stationary Phase | ITLC-SG | ITLC-SG (Shortened) or Whatman 31ET Paper | snmjournals.orgnih.gov |

| Strip Length | ~18 cm | ~9 cm or ~6 cm | snmjournals.orgnih.gov |

| Development Time | Up to 50 minutes | ~5-10 minutes | snmjournals.org |

| Validation | Established Pharmacopoeia Method | High correlation (R=0.99) with standard method | snmjournals.org |

Factors Influencing Radiochemical Purity and Impurity Formation

The radiochemical purity of 99mTc-oxidronate can be compromised by a variety of chemical, physical, and procedural factors, leading to the formation of radiochemical impurities that can degrade image quality. nih.govmdpi.com

Stannous Ion Concentration: The stannous ion (Sn²⁺) is the critical reducing agent that converts 99mTc-pertechnetate from its non-reactive +7 oxidation state to a lower, reactive state capable of forming a complex with oxidronate. unm.edu An insufficient quantity of Sn²⁺, either from improper kit formulation or degradation over time, results in incomplete reduction of pertechnetate, leading to an excess of free 99mTcO₄⁻ as the primary impurity. unm.eduiaea.org

Presence of Oxidants: The introduction of atmospheric oxygen into the reaction vial can oxidize the essential Sn²⁺ to Sn⁴⁺, rendering it ineffective as a reducing agent. This also leads to higher-than-acceptable levels of free 99mTc-pertechnetate. unm.edu

Quality of 99mTc Eluate: The composition of the pertechnetate solution eluted from the generator is crucial. Eluates from generators that have not been eluted for an extended period (e.g., >72 hours) contain a higher proportion of the non-radioactive isotope 99Tc. unm.edumattioli1885journals.com This excess of technetium carrier competes with 99mTc for the limited amount of stannous ion and oxidronate ligand, potentially leading to incomplete labeling and increased free 99mTc-pertechnetate. unm.edu

pH of the Solution: The stability of the 99mTc-oxidronate complex is highly dependent on pH. The complex is most stable in acidic conditions (pH 3–5). In alkaline environments (pH > 7), the complex is susceptible to rapid hydrolysis, which results in the formation of insoluble 99mTcO₂ colloids.

Radiolysis: The gamma radiation emitted by 99mTc can induce autoradiolysis, a process where the radiation generates free radicals (e.g., hydroxyl radicals) from water molecules in the solution. These highly reactive species can attack and degrade the oxidronate ligand or the technetium complex itself, reducing the RCP over time.

Temperature: Elevated storage temperatures can accelerate the rate of chemical degradation reactions, particularly hydrolysis. mdpi.com Storing the reconstituted kit at temperatures higher than recommended can lead to a faster decrease in RCP.

Procedural Errors: Human error during the labeling or quality control process, such as using an incorrect incubation time or making mistakes in the chromatographic measurement, can lead to preparations that fail to meet quality standards. nih.gov

| Factor | Mechanism | Primary Impurity Formed | Reference |

|---|---|---|---|

| Insufficient Stannous Ion (Sn²⁺) | Incomplete reduction of 99mTc-pertechnetate. | Free 99mTc-Pertechnetate (99mTcO₄⁻) | unm.eduiaea.org |

| Presence of Oxygen | Oxidation of Sn²⁺ to inactive Sn⁴⁺. | Free 99mTc-Pertechnetate (99mTcO₄⁻) | unm.edu |

| High 99Tc Carrier Content | Competition for Sn²⁺ and ligand, leading to incomplete labeling. | Free 99mTc-Pertechnetate (99mTcO₄⁻) | unm.edu |

| High pH (>7) | Hydrolysis of the technetium complex. | Hydrolyzed-Reduced 99mTc (99mTcO₂) | |

| Radiolysis | Radiation-induced degradation of the ligand or complex. | Free 99mTc-Pertechnetate and/or Hydrolyzed-Reduced 99mTc | |

| Elevated Temperature | Accelerates degradation reactions like hydrolysis. | Hydrolyzed-Reduced 99mTc (99mTcO₂) | mdpi.com |

Mechanistic Investigations of Technetium 99m Oxidronate Localization

Molecular Interactions with Hydroxyapatite (B223615) Crystals

The primary mechanism for the uptake of Tc-99m oxidronate in bone is its interaction with the mineral component of the bone matrix, hydroxyapatite.

The most widely accepted theory for the localization of Tc-99m oxidronate is the process of chemisorption onto the surface of hydroxyapatite crystals. nih.govncats.iodrugbank.com Unlike physisorption, which involves weak van der Waals forces, chemisorption is a type of adsorption that entails a chemical reaction between the surface and the adsorbate. nih.govdrugbank.com This results in the formation of strong electronic bonds at the surface of the hydroxyapatite. nih.govdrugbank.com While the exact mechanism is not fully elucidated, it is believed that the Tc-99m oxidronate complex binds to the calcium ions within the hydroxyapatite lattice. nih.govdrugbank.compharmacompass.com This strong chemical interaction ensures that the radiopharmaceutical remains localized in areas of bone turnover, allowing for clear and stable imaging.

The key to Tc-99m oxidronate's affinity for bone lies in the chemical structure of the oxidronate molecule, which is a type of diphosphonate. nih.govpharmacompass.comopenmedscience.com Diphosphonates are characterized by two phosphonate (B1237965) groups (P-C-P), which are structural analogues of pyrophosphate (P-O-P). This configuration gives them a high affinity for divalent cations, most notably calcium (Ca²⁺). nih.gov The two phosphonate groups in the oxidronate ligand effectively chelate the technetium-99m ion, and the entire complex then binds strongly to the calcium present in hydroxyapatite crystals. nih.gov This binding is a critical feature that allows the radiopharmaceutical to target areas of active bone formation and repair, where there is a higher concentration of exposed hydroxyapatite. openmedscience.com

Interactive Data Table: In Vitro Binding Affinity of Tc-99m Labeled Bisphosphonates to Hydroxyapatite

| Radiopharmaceutical | Binding to Hydroxyapatite (%) | Reference |

| [⁹⁹ᵐTc]Tc-Ibandronate | 83.70 ± 3.67 | turkjps.org |

| [⁹⁹ᵐTc]Tc-MDP | 63.10 ± 3.0 | turkjps.org |

| [⁹⁹ᵐTc]-7 | >90% in buffer, >80% in serum | nih.gov |

Chemisorption Hypothesis and Electron-Bond Formation

Cellular and Tissue-Level Uptake Mechanisms (Preclinical Studies)

Beyond the molecular interactions, the localization of Tc-99m oxidronate is also influenced by physiological processes at the cellular and tissue levels, as demonstrated in various preclinical animal models.

The delivery of Tc-99m oxidronate to the bone is critically dependent on regional blood flow. nih.govncats.iodrugbank.comnps.org.au Areas with higher blood supply will receive a greater amount of the radiopharmaceutical, leading to increased uptake. researchgate.net Following intravenous administration, Tc-99m oxidronate is rapidly cleared from the bloodstream. drugbank.comnps.org.aucuriumpharma.com Approximately 45-50% of the injected dose accumulates in the skeleton within the first hour. nih.govdrugbank.com The concentration of the agent in the blood and its rate of delivery to the bone tissue are therefore limiting factors for its uptake at the target sites. nih.govncats.iodrugbank.com

Interactive Data Table: Blood Clearance of Technetium Tc-99m Oxidronate

| Time Post-Injection | Percentage of Injected Dose in Blood | Reference |

| 5 minutes | ~40% | |

| 1 hour | ~10% | curiumpharma.com |

| 2 hours | ~6% | curiumpharma.com |

| 3 hours | ~4% | curiumpharma.com |

| 4 hours | ~3% | curiumpharma.com |

| 24 hours | ~2.3% |

Preclinical studies in animal models have consistently shown that Tc-99m oxidronate preferentially accumulates in areas of altered osteogenesis, which is the process of new bone formation. nih.govncats.ioopenmedscience.comncats.io This includes sites of fractures, infections (osteomyelitis), and bone tumors, where there is increased osteoblastic activity. ncats.ioopenmedscience.com For instance, in a rat model of primary bone formation following tibial bone marrow ablation, the uptake of Tc-99m labeled diphosphonate was significantly increased in the healing bone compared to control limbs. researchgate.net This heightened accumulation is attributed to the increased metabolic activity and the exposure of new hydroxyapatite surfaces during bone remodeling, providing more binding sites for the radiopharmaceutical. openmedscience.comnps.org.au

Preclinical and in Vitro Research Applications of Technetium 99m Oxidronate

Application in Animal Models for Bone Metabolism Studies

Technetium Tc 99m oxidronate is extensively used in animal models to investigate bone metabolism and the pathophysiology of skeletal diseases. Its preferential accumulation in areas of active bone turnover allows researchers to visualize and quantify changes in osteogenic activity. openmedscience.com The mechanism of uptake is believed to be chemisorption onto the hydroxyapatite (B223615) crystals of the bone. nih.gov This process is influenced by local blood flow and the rate of bone remodeling. nps.org.au

In preclinical studies, this radiopharmaceutical helps in delineating areas of altered osteogenesis. nps.org.au Animal models of fracture healing, osteoporosis, and bone metastasis rely on this compound to monitor disease progression and the efficacy of therapeutic interventions. For instance, increased uptake can indicate the presence of bone metastases, stress fractures not visible on standard X-rays, or inflammatory conditions like osteomyelitis. openmedscience.com The rapid clearance of the agent from soft tissues and its accumulation in the skeleton make it an effective tool for generating high-contrast images of the skeletal system in these research models. curiumpharma.com

In Vitro Studies on Binding Affinity and Kinetics

The binding characteristics of this compound have been a subject of in vitro investigation to understand its interaction with bone mineral. As a diphosphonate, oxidronate possesses a strong affinity for hydroxyapatite, the primary mineral component of bone. openmedscience.com In vitro studies confirm that the complex binds to synthetic hydroxyapatite crystals, which serves as a model for the mineral phase of bone.

The kinetics of this binding are crucial for its performance as a bone imaging agent. Studies have shown that the uptake onto hydroxyapatite is rapid. This swift binding, coupled with fast clearance from the blood, allows for early imaging after administration in preclinical settings. researchgate.net Research focusing on the development of new bone-seeking radiopharmaceuticals often uses the binding affinity and kinetics of this compound as a benchmark for comparison. researchgate.net

Comparative Studies with Other Radiopharmaceuticals in Preclinical Research

Evaluation of Binding Characteristics and Specificity

In the quest to develop improved bone imaging agents, this compound is frequently used as a standard for comparison in preclinical studies. These studies evaluate the binding characteristics and specificity of novel radiopharmaceuticals. For example, new technetium-labeled compounds are compared against this compound for their relative bone uptake and soft-tissue clearance in animal models. researchgate.net

The specificity of this compound for bone is high, though it is not entirely specific for pathology, as it also accumulates in areas of normal bone turnover. openmedscience.com Preclinical research has aimed to develop tracers with even higher specificity for certain disease processes, such as infection or specific types of tumors. Comparative studies in animal models are essential to validate the potential advantages of these new agents over established ones like this compound.

Adsorption Behavior onto Research Materials (e.g., Plastic Syringes)

An important aspect of preclinical and clinical research is understanding the interaction of radiopharmaceuticals with laboratory and administration equipment. Studies have investigated the adsorption of various Technetium-99m labeled radiopharmaceuticals onto the surfaces of plastic syringes. nih.govnih.govsnmjournals.org This is a critical quality control consideration, as significant adsorption can lead to the administration of a lower than intended dose, potentially affecting the quality of research data or diagnostic images. nih.gov

Research has shown that while some Technetium-99m preparations can exhibit significant adsorption to plastic syringes, this compound, along with other phosphonates, generally shows no significant adsorption. nih.gov The measured radioactive retention for these compounds is often equivalent to the dead volume of the syringe, which is typically between 2-5%. nih.govresearchgate.net This low level of adsorption is consistent across different brands of syringes. nih.gov The extent of adsorption can be influenced by the excipients in the radiopharmaceutical kit and the type of plastic used in the syringe. nih.gov

Below is a data table summarizing the findings on the adsorption of various Technetium-99m radiopharmaceuticals to plastic syringes from a systematic assessment.

| Radiopharmaceutical | Adsorption/Retention Rate | Notes |

| This compound | No significant adsorption (2-5% retention) | Equivalent to dead volume of the syringe. nih.gov |

| Technetium Tc 99m pertechnetate (B1241340) | No significant adsorption | Retention was equivalent to the determined dead volume. nih.gov |

| Technetium Tc 99m medronate | No significant adsorption | Retention was equivalent to the determined dead volume. nih.gov |

| Technetium Tc 99m butedronate | No significant adsorption | Retention was equivalent to the determined dead volume. nih.gov |

| Technetium Tc 99m tetrofosmin | Slight but significant adsorption (4-7%) | nih.gov |

| Technetium Tc 99m sestamibi | Nonsignificant retention (3-5%) | Adsorption increased to 9-13% when diluted 1:10 with saline. nih.gov |

| Technetium Tc 99m succimer | Adsorption did not exceed 15% | Adsorption rate increased to over 30% with saline dilution. nih.gov |

Theoretical and Computational Approaches to Technetium 99m Oxidronate

Molecular Modeling and Simulation of Technetium-Oxidronate Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), have provided significant insights into the dynamic behavior and interaction of Technetium-99m oxidronate with its biological target, hydroxyapatite (B223615), the mineral component of bone. nih.govmdpi.com These simulations model the compound and its environment at an atomic level, allowing researchers to observe the binding mechanisms and stability of the complex. mdpi.com

Simulations have been instrumental in understanding the chemisorption process, which is the accepted mechanism for the uptake of technetium-diphosphonate complexes onto the bone surface. nih.govsnmjournals.org This process involves the formation of chemical bonds between the phosphonate (B1237965) groups of the oxidronate ligand and the calcium ions present in the hydroxyapatite crystal lattice. nih.govmdpi.com Molecular dynamics studies can simulate this interaction, providing data on the preferred binding sites and the orientation of the complex on the bone mineral surface.

Furthermore, molecular modeling is crucial for investigating the stability of different potential isomers of the Tc-99m oxidronate complex. researchgate.net By calculating the energies of various conformations, researchers can predict the most stable structures. These computational approaches also allow for the study of the complex in an aqueous environment, mimicking physiological conditions. acs.org

Below is a table summarizing key parameters often investigated in molecular modeling studies of Technetium-99m oxidronate:

| Parameter | Description | Significance in Modeling |

| Binding Energy | The energy released upon the formation of the complex between Tc-99m and the oxidronate ligand, or between the entire complex and the hydroxyapatite surface. | Indicates the stability of the complex and the strength of its interaction with bone tissue. |

| Coordination Number | The number of atoms directly bonded to the central technetium atom. | Helps to determine the geometry of the coordination sphere around the technetium ion. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds within the complex. | Provides detailed structural information for comparison with experimental data and validation of the model. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. | Used to assess the stability of the simulated complex over time. |

Quantum Chemical Calculations for Complex Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in elucidating the electronic structure and geometry of Technetium-99m oxidronate. chemmethod.comresearchgate.net These methods solve the Schrödinger equation for the molecule, providing a detailed understanding of electron distribution, molecular orbitals, and the nature of chemical bonds. researchgate.net

One of the primary applications of DFT in this context is the optimization of the molecular geometry of various proposed structures for the Tc-99m oxidronate complex. chemmethod.comresearchgate.net By calculating the total energy for different arrangements of atoms, researchers can identify the most energetically favorable, and therefore most likely, structure. chemmethod.com These calculations have been used to investigate different isomers, including geometric and conformational variations. researchgate.net

DFT calculations also provide insights into the electronic properties of the complex, such as the charge distribution. researchgate.net The analysis of Mulliken population and Natural Bond Orbitals (NBO) reveals the extent of electron donation from the oxidronate ligand to the technetium metal center, which is crucial for understanding the stability and reactivity of the complex. researchgate.net

Furthermore, quantum chemical methods can predict spectroscopic properties, which can then be compared with experimental data for validation. For instance, calculations of vibrational frequencies can be correlated with infrared (IR) spectroscopy results, and predicted electronic transitions can be compared with UV-Vis spectra. mdpi.com

The following table presents typical data obtained from quantum chemical calculations for Technetium-99m oxidronate:

| Calculated Property | Methodology | Typical Findings and Significance |

| Optimized Geometry | DFT (e.g., B3LYP/LANL2DZ) | Provides precise bond lengths and angles for the most stable isomer(s). These theoretical structures can be compared with experimental data where available. chemmethod.comresearchgate.net |

| Total Energy | DFT | Comparison of total energies of different isomers allows for the determination of the most stable molecular structure. chemmethod.com |

| Frontier Molecular Orbitals (HOMO-LUMO) Gap | DFT | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of the complex. chemmethod.com |

| Charge Distribution | Mulliken Population Analysis, NBO | Reveals the partial charges on each atom, showing significant ligand-to-metal electron donation, which contributes to the stability of the complex. researchgate.net |

| Vibrational Frequencies | DFT | Predicts the IR spectrum of the complex, which can be used to identify functional groups and confirm the coordination mode of the ligand. |

Future Directions in Technetium 99m Oxidronate Research

Development of Novel Synthesis and Labeling Strategies

The conventional method for preparing Technetium-99m oxidronate involves the reduction of pertechnetate (B1241340) ([TcO₄]⁻) with a stannous agent in the presence of the oxidronate (HDP) ligand, typically supplied in a lyophilized kit. fda.gov While effective, this approach can result in a mixture of Tc-HDP complexes with varying structures and properties. nih.gov Future research is moving towards more controlled and specific labeling strategies to produce homogenous, well-defined radiopharmaceuticals with improved in vivo performance.

Key areas of development include:

Bifunctional Chelators (BFCs): A prominent strategy involves creating new molecules where the bisphosphonate group (for bone targeting) is covalently linked to a separate, powerful chelating agent that can securely bind the Technetium-99m. mdpi.com This modular approach allows for the optimization of both the targeting moiety and the metal coordination sphere independently. For example, researchers have coupled bisphosphonates to tridentate chelators to form organometallic complexes of the type [⁹⁹ᵐTc(CO)₃(L)], where L is the bisphosphonate-chelator conjugate. acs.org This method offers greater control over the technetium core's stability and chemistry.

Advanced Technetium Cores: Research is exploring the use of different technetium cores beyond the simple reduced state. The versatile chemistry of technetium allows for the formation of stable cores like the tricarbonyl [⁹⁹ᵐTc(CO)₃]⁺ and nitrido [⁹⁹ᵐTc≡N]²⁺ cores. nih.govresearchgate.net These cores can then be attached to bisphosphonate-containing ligands, leading to complexes with potentially superior stability and pharmacokinetic profiles compared to traditional agents. researchgate.net

Nanoparticle-Based Platforms: Nanotechnology offers a novel platform for developing next-generation agents. nih.gov Technetium-99m can be used to radiolabel nanoparticles, which can then be functionalized with bone-targeting ligands like bisphosphonates. nih.gov This approach could allow for the creation of multifunctional agents for combined imaging and therapy (theranostics) or for tracking the biodistribution of drug delivery systems in real-time. nih.gov

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Bifunctional Chelators (BFCs) | Coupling a bisphosphonate to a separate chelating moiety (e.g., di-2-picolylamine, iminodiacetic acid) to bind ⁹⁹ᵐTc. | Improved in vivo stability, higher bone/blood ratios, and more defined chemical structure. | acs.org |

| Organometallic Cores (e.g., Tricarbonyl) | Utilizing a pre-formed, stable technetium core, such as [⁹⁹ᵐTc(CO)₃]⁺, for subsequent attachment to the targeting ligand. | High yield synthesis, excellent complex stability, and versatile chemistry for labeling various molecules. | acs.orgiaea.org |

| Nanoparticle Conjugation | Attaching ⁹⁹ᵐTc-oxidronate or related complexes to nanoparticle surfaces (e.g., silica (B1680970), gold). | Potential for multimodal imaging, targeted drug delivery, and theranostic applications. | nih.govnih.gov |

Advanced Characterization Techniques for Complex Structure

A significant limitation in the field is that the precise molecular structure of the Technetium Tc 99m oxidronate complex formed in clinical preparations remains poorly characterized. nih.govncats.io It is generally understood to be an oligomeric or polymeric complex with technetium in a +4 or +5 oxidation state, but the exact coordination, geometry, and stoichiometry are not definitively known. Elucidating this structure is critical for understanding its mechanism of action and for designing improved agents.

Future research will increasingly rely on a suite of advanced analytical techniques:

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) are powerful tools for probing the local atomic environment around the technetium atom. They can provide direct information on the Tc oxidation state, coordination number, and the distances to neighboring atoms (e.g., Tc-O bond lengths), helping to confirm the octahedral geometry proposed for these complexes.

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS), coupled with liquid chromatography (LC-MS/MS), can be used to separate and identify the various chemical species present in a radiopharmaceutical preparation. snmjournals.org This can help to unravel the complexity of the mixture and characterize individual oligomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic technetium complexes, NMR studies using the long-lived Technetium-99 isotope (⁹⁹Tc) can provide invaluable structural information. snmjournals.org ⁹⁹Tc has been used to elucidate the structure of related Tc-glucoheptonate complexes, demonstrating how ligands bind to the metal center. snmjournals.org

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods can be used to model potential structures of the Tc-oxidronate complex. These theoretical models, when validated against experimental data from techniques like XAS and HPLC, can provide deep insights into the most stable and likely structures of the complex.

| Technique | Information Provided | Application to Tc-99m Oxidronate |

|---|---|---|

| XAS (EXAFS/XANES) | Oxidation state, coordination number, bond distances. | To confirm the Tc(IV)/Tc(V) state and local coordination environment. |

| LC-MS/MS | Separation and identification of different chemical species and their fragments. | To identify the various oligomeric/polymeric forms in a single preparation. snmjournals.org |

| NMR Spectroscopy (using ⁹⁹Tc) | Detailed molecular structure and ligand binding modes. | To elucidate the precise way oxidronate coordinates to the technetium center. snmjournals.org |

| HPLC | Separation and quantification of components, radiochemical purity. | To assess the purity and stability of novel formulations and compare them to existing agents. acs.orgsnmjournals.org |

Elucidation of Detailed Molecular Mechanisms of Action

The accepted mechanism of action for this compound is its chemisorption to the surface of hydroxyapatite (B223615) crystals, the primary mineral component of bone. drugbank.comnih.gov This uptake is particularly high in areas of increased osteoblastic activity and blood flow. ncats.ionps.org.au However, the term "chemisorption" is a broad description, and the precise molecular interactions driving this process are not fully understood.

Future research aims to move beyond this general model to a more detailed mechanistic understanding:

Interaction with Bone Components: Investigations are needed to determine if the complex interacts solely with the inorganic hydroxyapatite or also with organic components of the bone matrix, such as collagen or other proteins. The current hypothesis suggests insignificant binding to the organic matrix, but this warrants further exploration. nps.org.au

Binding Affinity and Kinetics: Quantitative studies are required to measure the binding affinity (Kd) of well-characterized, monomeric Tc-oxidronate analogues to synthetic and biological hydroxyapatite. This would allow for a direct comparison between different potential agents and help correlate chemical structure with bone-targeting efficacy. nih.gov

Cellular and Enzymatic Interactions: While primarily targeting the bone mineral, it is important to investigate any potential interactions with bone cells (osteoblasts, osteoclasts) or enzymes involved in bone metabolism. This could reveal secondary mechanisms that contribute to its localization or even hint at potential biological effects beyond imaging.

Exploration of New Preclinical Research Models and Applications

The primary clinical use of this compound is for imaging bone pathologies like metastases, fractures, and infections. openmedscience.commedtigo.com However, the development of more sensitive and specific agents opens the door to new and more demanding applications that require robust preclinical validation.

Future research will focus on:

Models of Soft-Tissue Calcification: There is a growing need for agents that can image micro-calcification processes outside of the skeleton, such as in vascular calcification associated with atherosclerosis. nih.gov Developing and utilizing animal models of arterial calcification will be crucial for testing the efficacy of new bisphosphonate-based tracers for this application. nih.gov

Models of Osteolytic Disease: Current technetium-bisphosphonates have poor sensitivity for detecting osteolytic lesions, such as those common in multiple myeloma, which are characterized by bone destruction rather than formation. nih.gov Future work could involve developing novel bisphosphonate agents with a different mechanism of uptake and testing them in preclinical models of osteolytic cancer.

Radioguided Surgery: The use of ⁹⁹ᵐTc-labeled agents for intraoperative guidance is a growing field. nih.gov While current research focuses on targets like PSMA for prostate cancer, the development of bisphosphonates with very high tumor-to-background ratios could enable their use in the radioguided surgery of bone tumors, helping surgeons achieve more complete resections.

Evaluation of Regenerative Medicine: As new therapies emerge to treat bone defects or enhance fracture healing (e.g., stem cell therapies, growth factor delivery), sensitive imaging agents will be needed to monitor their success. Preclinical models of bone regeneration could be used to validate next-generation Tc-oxidronate derivatives as tools to non-invasively track and quantify the efficacy of these new treatments.

Q & A

Q. What are the standard methodologies for isolating Technetium-99m oxidronate from complex environmental matrices?

Isolation involves four key steps: (1) sample pretreatment (ashing or alkali fusion for solid samples, acid leaching to convert Tc to TcO₄⁻), (2) pre-concentration via co-precipitation with Fe(OH)₂ or FeS under HCl media, (3) oxidation of Tc(IV) to Tc(VII) using H₂O₂ or K₂S₂O₈ to enhance solubility, and (4) purification via solvent extraction (e.g., 5% TiOA/xylene) or anion exchange chromatography . For aqueous samples, adjusting oxidation states and leveraging TcO₄⁻’s affinity for anion resins is critical .

Q. What are the primary interferences in quantifying Tc-99m oxidronate, and how are they mitigated?

Major interferences include ruthenium isotopes (e.g., ¹⁰³Ru, ¹⁰⁶Ru) and matrix ions (e.g., Fe³⁺, actinides). Solvent extraction with triisooctylamine (TiOA) effectively separates TcO₄⁻ from Ru, with reported distribution coefficients of 1.3×10⁴ for Tc vs. 1.1×10⁵ for Ru . Lanthanides are removed via Fe(OH)₃ co-precipitation, retaining TcO₄⁻ in solution . For mass spectrometry, chemical yield tracers (e.g., ⁹⁵mTc, ¹⁸⁵Re) are used to correct for losses during separation .

Advanced Research Questions

Q. How can researchers optimize redox conditions to ensure complete oxidation of Tc(IV) to Tc(VII) during sample preparation?

Redox optimization requires:

- Medium selection : HCl (0.1 mol L⁻¹) facilitates Tc(IV) reduction, while HNO₃ inhibits it .

- Oxidizing agents : Post co-precipitation, H₂O₂ or K₂S₂O₈ in acidic media ensures Tc(IV) → Tc(VII) conversion. Excess oxidant must be quenched (e.g., with ascorbic acid) to prevent interference in subsequent steps .

- Validation : XANES/EXAFS can confirm Tc speciation, while spiking with ⁹⁵mTc tracer monitors recovery efficiency .

Q. What experimental strategies address low Tc-99m recovery rates in large-volume seawater samples?

Challenges arise from Tc volatility (as Tc₂O₇) during ashing and low concentrations (<1 Bq/L). Solutions include:

- Combined pre-concentration : Co-precipitation with Fe(OH)₂ followed by TiOA extraction improves recovery to >80% .

- Automated systems : Flow injection or sequential injection chromatography reduces manual handling and enhances reproducibility for batch processing .

- Internal standards : ⁹⁷Tc or ¹⁸⁵Re tracers correct for losses during evaporation and separation .

Q. How do researchers reconcile discrepancies in Tc-99m adsorption efficiency across different soil types?

Adsorption variability stems from soil redox conditions and organic content. Methodological adjustments include:

- Selective extraction : Using 0.1 mol L⁻¹ NaOH to dissolve organic-bound Tc or 30% H₂O₂ to oxidize refractory fractions .

- Geochemical modeling : PHREEQC simulations predict TcO₄⁻/TcO₂·nH₂O speciation based on Eh-pH profiles, validated via ICP-MS .

- Comparative studies : ASTM International notes insufficient certified reference materials, urging cross-validation with gamma spectroscopy (⁹⁹mTc) and AMS (⁹⁹Tc) .

Q. What advanced techniques improve detection limits for Tc-99m in low-activity biological samples?

- Pre-concentration : Solid-phase extraction (e.g., TEVA resin) combined with ICP-MS achieves detection limits of 0.01 mBq/L .

- Chemical separation : Dual-column chromatography (anion + extraction resin) reduces ⁹⁹Mo interference in generator-eluted samples .

- Spectral deconvolution : Gamma spectroscopy with HPGe detectors resolves 140.5 keV γ-rays of ⁹⁹mTc from overlapping peaks (e.g., ¹³¹I) .

Data Contradiction & Validation

Q. How should conflicting data on Tc-99m stability in reducing environments be interpreted?

Discrepancies arise from ligand competition (e.g., humic acids vs. sulfide). Methodological validation includes:

- Redox buffering : Using Na₂S₂O₄/Fe²⁺ to maintain anoxic conditions during co-precipitation .

- Spectroscopic confirmation : XANES identifies Tc(IV)-organic complexes, while EXAFS quantifies coordination environments .

- Comparative tracers : Parallel experiments with ⁹⁵mTc (t₁/₂ = 61 d) validate long-term stability in simulated groundwater .

Q. What protocols ensure reproducibility in Tc-99m radiopharmaceutical synthesis for bone imaging?

- Stannous ion control : Lyophilized kits require precise SnCl₂·2H₂O (20–50 µg) to reduce pertechnetate (TcO₄⁻) to Tc(IV)-oxidronate complexes .

- pH optimization : Adjusting to 6.5 ± 0.2 with NaOH/HCl prevents colloid formation, ensuring >95% labeling efficiency .

- Quality assurance : Thin-layer chromatography (TLC) with acetone validates radiochemical purity (>90%) .

Methodological Innovations

Q. What emerging technologies enhance Tc-99m analysis in nuclear waste management?

- Automated systems : Sequential injection systems coupled with extraction chromatography (e.g., TK200 resin) enable high-throughput ⁹⁹mTc analysis .

- Mass spectrometry : ICP-MS/MS with O₂ reaction gas eliminates isobaric interferences (e.g., ⁹⁹Ru) at masses 99–101 .

- Microfluidic platforms : Lab-on-a-chip designs reduce reagent consumption and improve separation efficiency for radiopharmaceutical QC .

Q. How can researchers model Tc-99m environmental mobility in heterogeneous geological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.